![molecular formula C16H16FNO B5627589 2-fluoro-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B5627589.png)
2-fluoro-N-[4-(propan-2-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-[4-(propan-2-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom attached to the benzamide structure, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[4-(propan-2-yl)phenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzoic acid and 4-isopropylaniline.
Amidation Reaction: The key step involves the formation of the amide bond between 2-fluorobenzoic acid and 4-isopropylaniline. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[4-(propan-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can produce different oxidation states of the compound.
Scientific Research Applications
2-fluoro-N-[4-(propan-2-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its unique chemical structure and biological activity.
Material Science: The compound is studied for its potential use in the development of advanced materials with specific properties.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Industrial Applications: The compound is explored for its potential use in the synthesis of other valuable chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[4-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong interactions with biological molecules, influencing their function. The compound may act on specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-[4-(propan-2-ylsulfamoyl)phenyl]benzamide
- 4-bromo-2-fluoro-N-[4-(propan-2-yl)phenyl]benzamide
- 2-fluoro-N-{[4-(propan-2-yl)phenyl]methyl}aniline
Uniqueness
2-fluoro-N-[4-(propan-2-yl)phenyl]benzamide is unique due to the presence of the fluorine atom, which imparts distinct chemical properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets. This makes it a valuable compound for various scientific research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-fluoro-N-(4-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO/c1-11(2)12-7-9-13(10-8-12)18-16(19)14-5-3-4-6-15(14)17/h3-11H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHRMUNBJUBBFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
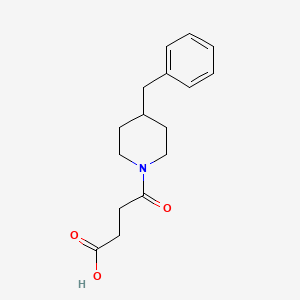
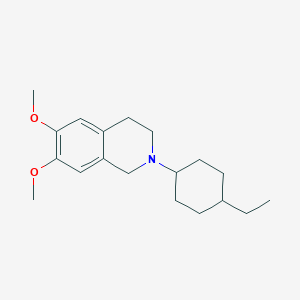
![2-benzyl-8-[(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5627531.png)
amino]-1-phenylpropan-1-ol](/img/structure/B5627536.png)
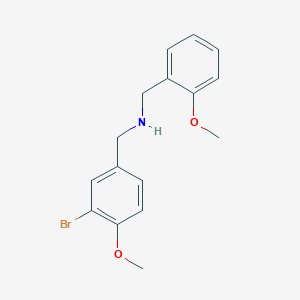
![N-[1-(methylsulfonyl)piperidin-4-yl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5627555.png)
![8-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5627562.png)
![(4S)-4-(methoxymethyl)-1-[(2-methoxyphenyl)sulfonyl]-3,3-dimethyl-4-piperidinol](/img/structure/B5627568.png)
![4-[3-(1H-benzimidazol-5-yl)-1,2,4-oxadiazol-5-yl]-1-cyclopentyl-2-pyrrolidinone](/img/structure/B5627572.png)
![4-[4-(4-propylcyclohexyl)benzoyl]morpholine](/img/structure/B5627578.png)
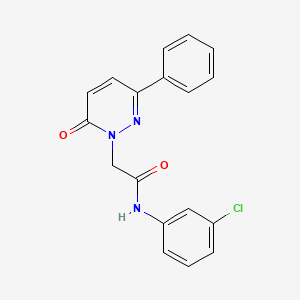
![3-methyl-5-{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5627595.png)
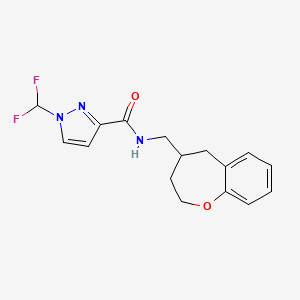
![(4-oxo-4,6,7,8-tetrahydro-3H-pyrrolo[2,1-f]purin-3-yl)acetic acid](/img/structure/B5627605.png)
